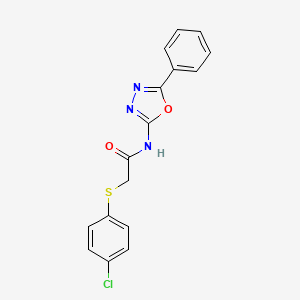

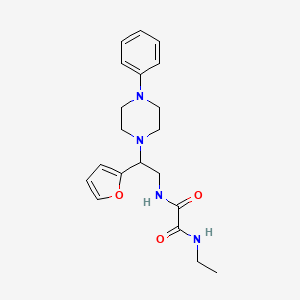

![molecular formula C14H8F6N2O2 B2767472 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide CAS No. 338759-47-0](/img/structure/B2767472.png)

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide” is a complex organic molecule that contains two trifluoromethyl groups. Trifluoromethyl groups are commonly used in pharmaceuticals, agrochemicals, and materials due to their unique properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylation is a common reaction in organic chemistry. It involves the formation of a carbon-fluorine bond, often using a trifluoromethyl radical precursor .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen

Aromatic Polyamides and Polymer Research

Researchers have synthesized aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, demonstrating their amorphous nature, solubility in polar solvents, and good thermal stability. These polymers' potential applications in creating tough, flexible films underscore the importance of fluorinated compounds in materials science (Hsiao & Yu, 1996).

Fluoroalkylation in Medicinal Chemistry

The catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlight innovative methods in pharmaceutical and agrochemical synthesis. This research outlines a straightforward route to fluoroalkylated compounds, enhancing drug design and agrochemical development (Huang et al., 2018).

Synthesis and Chemistry of Pyridinecarboxylates

The development of novel synthetic methodologies for 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates illustrates the versatility of trifluoromethyl-substituted compounds in creating complex organic structures. This work lays the groundwork for further chemical innovations and applications in various fields (Goure, 1993).

Fluorinated Aromatic Polyamides

The study of fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines shows the impact of trifluoromethyl groups on polymer solubility, thermal stability, and electrical properties. These findings contribute to the development of materials with specific electrical and dielectric characteristics, useful in electronics and related industries (Ge et al., 2004).

Eco-friendly Synthesis Methods

The eco-benign synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in trifluoroethanol (TFE) showcases the drive towards environmentally friendly chemical processes. This research underlines the importance of using less toxic solvents and efficient reactions in synthesizing compounds for potential applications in diverse fields (Khaksar & Gholami, 2014).

Zukünftige Richtungen

The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for trifluoromethylation and exploring the properties and applications of trifluoromethyl-containing compounds.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIHLUUBKXJLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)

![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)